molecular formula C9H13NO B1337797 N-ethyl-2-methoxyaniline CAS No. 15258-43-2

N-ethyl-2-methoxyaniline

Cat. No.: B1337797
CAS No.: 15258-43-2
M. Wt: 151.21 g/mol
InChI Key: RUSPWDWPGXKTFO-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxyaniline is an organic compound with the molecular formula C9H13NO It is an aniline derivative where the amino group is substituted with an ethyl group and a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-2-methoxyaniline can be synthesized through several methods. One common approach involves the alkylation of 2-methoxyaniline with ethyl halides under basic conditions. Another method includes the reduction of nitroarene intermediates followed by alkylation.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds in the presence of suitable catalysts like palladium on carbon. The reaction conditions typically involve elevated temperatures and pressures to ensure complete reduction and subsequent alkylation .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

N-ethyl-2-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds. Its effects are mediated through pathways involving electron transfer and radical formation, which are crucial in oxidation and reduction reactions .

Comparison with Similar Compounds

  • N-methylaniline
  • N-ethyl-2-chloroaniline
  • N-ethyl-2-nitroaniline

Comparison: N-ethyl-2-methoxyaniline is unique due to the presence of both an ethyl and a methoxy group, which influence its reactivity and chemical properties. Compared to N-methylaniline, it has enhanced solubility and different reactivity patterns due to the methoxy group. The presence of the methoxy group also makes it more electron-rich compared to N-ethyl-2-chloroaniline and N-ethyl-2-nitroaniline, affecting its behavior in electrophilic substitution reactions .

Properties

IUPAC Name

N-ethyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-10-8-6-4-5-7-9(8)11-2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPWDWPGXKTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447128
Record name Benzenamine, N-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15258-43-2
Record name Benzenamine, N-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-2-methoxyaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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